molecular formula C21H27ClN2O2 B15245262 2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-48-8

2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B15245262
CAS No.: 88094-48-8
M. Wt: 374.9 g/mol
InChI Key: XQJURYTYJGZXGR-UHFFFAOYSA-N
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Description

This pyridazin-3(2H)-one derivative features a 2-butyl group, a 4-chloro substituent, and a 5-[(4-cyclohexylphenyl)methoxy] side chain.

Properties

CAS No.

88094-48-8

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

2-butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C21H27ClN2O2/c1-2-3-13-24-21(25)20(22)19(14-23-24)26-15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h9-12,14,17H,2-8,13,15H2,1H3

InChI Key

XQJURYTYJGZXGR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3CCCCC3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pyridazinone core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

Compound Name / ID Substituents (Position 2, 4, 5) Molecular Formula Molecular Weight Key Features
Target Compound 2-butyl, 4-Cl, 5-[(4-cyclohexylphenyl)methoxy] C22H29ClN2O2 388.93 g/mol High lipophilicity due to cyclohexyl; potential for CNS penetration
2-tert-Butyl-4-Cl-5-[4-(2-fluoroethoxy)benzyloxy] 2-tert-butyl, 4-Cl, 5-[4-(2-fluoroethoxy)benzyloxy] C17H20ClFN2O3 354.80 g/mol Fluorine-18 labeling for PET imaging; lower lipophilicity vs. cyclohexyl
Flurpiridaz (18F) 2-tert-butyl, 4-Cl, 5-{4-[(2-[18F]F-ethoxy)methyl]phenyl} C18H22Cl18FN2O3 ~380 g/mol* Radiodiagnostic agent; optimized for myocardial imaging
4-Cl-5-(cyclobutylmethoxy) 2-H (unsubstituted), 4-Cl, 5-(cyclobutylmethoxy) C9H11ClN2O2 214.65 g/mol Compact structure; reduced steric hindrance; limited metabolic stability

*Note: Molecular weight for Flurpiridaz (18F) is approximate due to isotopic labeling.

Key Observations:
  • Lipophilicity : The target compound’s cyclohexyl group confers higher lipophilicity compared to analogs with fluorinated benzyloxy (e.g., ) or cyclobutylmethoxy () groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Effects : The bulky 4-cyclohexylphenyl group in the target compound may hinder rotational freedom, as seen in analogs with similar substituents (e.g., dihedral angles of 41.37° between pyridazine and benzene rings in ) .
  • Functionalization for Imaging: Fluorine-18 analogs () prioritize radiolabeling efficiency and target binding, whereas the target compound’s structure lacks such modifications, suggesting non-imaging applications .

Pharmacological and Physicochemical Properties

  • Imaging Agents: Fluorinated analogs (e.g., Flurpiridaz (18F)) exhibit rapid clearance and high target-to-background ratios in cardiac imaging, attributed to their optimized substituents .
  • Crystallography : Analogs like those in and form triclinic crystals (space group P1) with distinct packing patterns influenced by substituents. The target compound’s crystallization behavior may differ due to its bulkier side chain .

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